Cas no 51293-47-1 (Boc-Ser(Me)-OH)

Boc-Ser(Me)-OH, or tert-butoxycarbonyl-O-methyl-L-serine, is a protected serine derivative widely used in peptide synthesis. The Boc group provides amine protection, while the methyl ether safeguards the hydroxyl moiety, enhancing stability during coupling reactions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and solution-phase methods, where selective deprotection is required. Its high purity and consistent performance make it a reliable building block for constructing complex peptides. The methyl ether modification also improves lipophilicity, facilitating solubility in organic solvents. Boc-Ser(Me)-OH is essential for researchers requiring precise control over serine incorporation in peptide sequences.
Boc-Ser(Me)-OH structure
Boc-Ser(Me)-OH structure
Product Name:Boc-Ser(Me)-OH
CAS No:51293-47-1
MF:C9H17NO5
MW:219.234983205795
MDL:MFCD00153314
CID:55973
PubChem ID:7016354
Update Time:2025-10-29

Boc-Ser(Me)-OH Chemical and Physical Properties

Names and Identifiers

    • (S)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
    • (S)-N-Boc-2-amino-3-methoxypropionic acid
    • N-Boc-O-methyl-L-serine
    • (2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • (S)-N-Boc-2-Amino-3-Methoxy-Propionic Acid
    • Boc-(S)-2-amino-3- methoxylpropanoic acid
    • Boc-(S)-2-amino-3-methoxypropionic acid
    • Boc-2-amino-3-methoxypropionic acid
    • Boc-O-methyl-L-Serinedicyclohexylamine salt
    • Boc-Ser(Me)-OH
    • Boc-Ser(Me)-OH · DCHA
    • Boc-Ser(Me)-OH.DCHA
    • Boc-O-methyl-L-Serine
    • AU-004/43508833
    • (S)-2-tert-butoxycarbonylamino-3-methoxy-propionic acid
    • MFCD00153314
    • RFGMSGRWQUMJIR-LURJTMIESA-N
    • CS-W008022
    • SCHEMBL580779
    • N-(tert-butoxycarbonyl)-O-methyl-L-serine
    • Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-
    • Boc-O-Methyl-L-Ser
    • Boc-Ser(Me)-OH, AldrichCPR
    • BOC-SER(ME)-OH DCHA
    • AS-13238
    • 51293-47-1
    • HY-W008022
    • (S)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid
    • (2S)-2-Amino-3-methoxypropanoic acid, N-Boc protected
    • n-boc-(s)-o-methyl-serine
    • AC-25784
    • DTXSID20426824
    • (S)-N-(1,1-Dimethylethoxy)carbonyl-(O-methyl)serine
    • J-502400
    • (2S)-2-(tert-butoxycarbonylamino)-3-methoxy-propanoic acid
    • EN300-199614
    • N-t-butyloxycarbonyl-O-methyl-l-serine
    • N-(tert-butoxycarbonyl)-3-methoxyalanine
    • (S)-2-tertbutoxycarbonylamino-3-methoxypropionic acid
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-serine
    • AKOS015899843
    • N-Boc-O-methyl-serine
    • (S)-2-[(tert-Butoxycarbonyl)amino]-3-(methoxy)propionic acid
    • L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-
    • (2S)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid
    • 84FX8J7GCE
    • BBL102249
    • STL556048
    • N-Boc-L-serine methyl ether
    • (2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-methoxypropanoic acid
    • (s)-boc-o-methylserine
    • MDL: MFCD00153314
    • Inchi: 1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
    • InChI Key: RFGMSGRWQUMJIR-LURJTMIESA-N
    • SMILES: O(C(N[C@H](C(=O)O)COC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 219.11100
  • Monoisotopic Mass: 219.11067264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.4
  • Topological Polar Surface Area: 84.9Ų

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Boiling Point: 355.8°C at 760 mmHg
  • PSA: 84.86000
  • LogP: 1.00160
  • Solubility: Not determined

Boc-Ser(Me)-OH Security Information

Boc-Ser(Me)-OH Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Boc-Ser(Me)-OH Suppliers

Amadis Chemical Company Limited
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(CAS:51293-47-1)Boc-Ser(Me)-OH
Order Number:A828518
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):150.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:51293-47-1)BOC-SER(ME)-OH
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Quantity:200kg
Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:51293-47-1)Boc-O-甲基-L-丝氨酸
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:58
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Additional information on Boc-Ser(Me)-OH

Introduction to Boc-Ser(Me)-OH (CAS No. 51293-47-1)

The compound Boc-Ser(Me)-OH (CAS No. 51293-47-1) is a significant molecule in the field of organic chemistry, particularly in peptide synthesis and related biochemical research. Its full name, tert-butoxycarbonyl seryl methyl ester, highlights its structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to a serine derivative with a methyl ester functionality. This compound is widely used in peptide synthesis due to its role as a building block for constructing more complex molecules.

Recent advancements in peptide chemistry have further highlighted the importance of Boc-Ser(Me)-OH in various applications. Researchers have explored its use in the synthesis of bioactive peptides, which are crucial for drug discovery and development. For instance, studies have demonstrated that Boc-Ser(Me)-OH can be effectively incorporated into peptide sequences to modulate their biological activities, such as enhancing stability or improving bioavailability.

The synthesis of Boc-Ser(Me)-OH typically involves multi-step reactions, including the protection of serine with a Boc group and subsequent esterification to introduce the methyl ester moiety. The Boc group is particularly advantageous because it is stable under basic conditions but can be easily removed under acidic conditions, making it ideal for stepwise peptide assembly.

In terms of applications, Boc-Ser(Me)-OH has been utilized in the construction of cyclic peptides, which are known for their potent biological activities. For example, recent studies have shown that incorporating Boc-Ser(Me)-OH into cyclic peptide frameworks can lead to molecules with enhanced affinity for specific targets, such as enzymes or receptors.

Moreover, the use of Boc-Ser(Me)-OH in medicinal chemistry has expanded its role beyond traditional peptide synthesis. It has been employed as a key intermediate in the synthesis of non-peptide bioactive molecules, where its structural versatility allows for the creation of diverse chemical libraries.

From an analytical perspective, the characterization of Boc-Ser(Me)-OH has benefited from modern spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into its molecular structure and purity, ensuring high-quality standards for downstream applications.

In conclusion, Boc-Ser(Me)-OH (CAS No. 51293-47-1) remains a vital compound in organic and medicinal chemistry due to its unique properties and wide-ranging applications. Its continued use in cutting-edge research underscores its importance in advancing our understanding of peptide-based therapeutics and related fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:51293-47-1)Boc-Ser(Me)-OH
A828518
Purity:99%
Quantity:100g
Price ($):150.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:51293-47-1)BOC-SER(ME)-OH
sfd16021
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email